molecular formula C12H12O2 B8483162 2-(Phenylmethylene)pentanedial CAS No. 81700-63-2

2-(Phenylmethylene)pentanedial

Cat. No.: B8483162
CAS No.: 81700-63-2
M. Wt: 188.22 g/mol
InChI Key: HAYKPICIXKOWSF-FMIVXFBMSA-N
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Description

2-(Phenylmethylene)pentanedial is an organic compound characterized by the presence of a phenylmethylene group attached to a pentanedial backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylmethylene)pentanedial typically involves the reaction of benzaldehyde with glutaraldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between benzaldehyde and glutaraldehyde, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylmethylene)pentanedial undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The phenylmethylene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of phenylmethylene pentanedioic acid.

    Reduction: Formation of 2-(Phenylmethylene)pentanediol.

    Substitution: Formation of substituted phenylmethylene derivatives.

Scientific Research Applications

2-(Phenylmethylene)pentanedial has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenylmethylene)pentanedial involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The phenylmethylene group can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Shares the phenyl group but lacks the pentanedial structure.

    Glutaraldehyde: Contains the pentanedial structure but lacks the phenylmethylene group.

    2-Phenylethylamine: Contains a phenyl group but differs in the rest of the structure.

Uniqueness

2-(Phenylmethylene)pentanedial is unique due to the combination of a phenylmethylene group and a pentanedial backbone, which imparts distinct chemical and physical properties.

Properties

CAS No.

81700-63-2

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(2E)-2-benzylidenepentanedial

InChI

InChI=1S/C12H12O2/c13-8-4-7-12(10-14)9-11-5-2-1-3-6-11/h1-3,5-6,8-10H,4,7H2/b12-9+

InChI Key

HAYKPICIXKOWSF-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\CCC=O)/C=O

Canonical SMILES

C1=CC=C(C=C1)C=C(CCC=O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 100 g. 2,6-dimethoxy-3-(α-methoxybenzyl)tetrahydropyran, 300 g. dioxane, 200 ml. water and 40 g. concentrated hydrochloric acid was stirred for 2 hours at 60°-70° C. The solution, which eventually became homogeneous and brown colored, was cooled, neutralized with sodium bicarbonate and the organic layer was separated. The aqueous layer was extracted twice with ether and the combined organic phase was washed until neutral. The solvent was removed and the residue was distilled in vacuo to give 51 g. of the title compound; b.p. 132° C. (1 mm). Yield: 51 g. (73%) (distillation was accompanied by partial decomposition).
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